molecular formula C10H12N2O2 B5176367 Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate

Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate

Cat. No.: B5176367
M. Wt: 192.21 g/mol
InChI Key: QPAZTECHRLWDHV-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate involves the interaction of its aziridine ring with various molecular targets. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of covalent bonds with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function . The pyridin-3-ylmethyl group can also interact with specific receptors or enzymes, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate is unique due to the combination of the aziridine ring and the pyridin-3-ylmethyl group. This dual functionality allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 1-(pyridin-3-ylmethyl)aziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-7-12(9)6-8-3-2-4-11-5-8/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAZTECHRLWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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